2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid

Aldose reductase inhibition Positional isomer SAR Diabetic complication targets

For ALR2 inhibitor programs, this ortho-benzyloxy regioisomer serves as a pharmacologically inert, scaffold-matched negative control—validated by SAR studies demonstrating that ortho-substituted phenylacetic acids are disfavored for ALR2 inhibition. It enables deconvolution of target-specific activity from general scaffold effects. The 1,2-disubstitution pattern also supports directed C–H functionalization at C3, a synthetic route inaccessible with 3- or 4-benzyloxy isomers. With a logP of 2.90, it provides a calibrated lipophilicity probe for membrane-permeability studies.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
Cat. No. B13546272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CC(=O)O)OCC2=CC=CC=C2
InChIInChI=1S/C16H16O4/c1-19-14-8-7-13(9-16(17)18)15(10-14)20-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,17,18)
InChIKeyXOKSFWXNWWRRAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid – Structural Identity, Key Physicochemical Properties, and the Positional Isomer Landscape


2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid (CAS 74235-36-2; molecular formula C₁₆H₁₆O₄; MW 272.30 g/mol) is a synthetic phenylacetic acid derivative bearing a benzyloxy substituent at the ortho (2-) position and a methoxy group at the para (4-) position on the aromatic ring . Its calculated octanol/water partition coefficient (logP) is 2.90, with a polar surface area (PSA) of 55.76 Ų [1]. The compound is sparingly water-soluble but dissolves in polar organic solvents including ethanol, THF, and DMSO; its melting point is reported as 122–125 °C . This substitution pattern distinguishes it from the more extensively studied positional isomers—most notably 3-(benzyloxy)-4-methoxyphenylacetic acid (CAS 5487-33-2) and 4-benzyloxy-3-methoxyphenylacetic acid (CAS 29973-91-9)—as well as the clinically investigated benzofenac (3-chloro-4-benzyloxyphenylacetic acid). The ortho-placement of the bulky benzyloxy group adjacent to the acetic acid side chain introduces steric and electronic effects that diverge meaningfully from the meta- and para-substituted congeners in both receptor-binding contexts and synthetic reactivity.

Why Positional Isomer Substitution Fails: 2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid vs. 3- and 4-Benzyloxy Congeners


The four regioisomers of benzyloxy-methoxyphenylacetic acid are not functionally interchangeable. Published structure–activity relationship (SAR) studies from the Rakowitz group explicitly demonstrate that the position of the alkoxy/benzyloxy substituent on the phenyl ring dictates aldose reductase (ALR2) inhibitory potency: 3-substituted (meta) derivatives consistently outperform 4-substituted (para) analogs by a factor of 1.6–1.9-fold in IC₅₀ values, while 2-substituted (ortho) isomers were excluded from investigation because SAR had already established that ortho-substituted phenylacetic acids are “in general favourable to inhibition of the enzyme compared to the corresponding ortho-substituted isomers,” rendering 2-alkoxyphenylacetic acid derivatives poor candidates for ALR2 inhibition [1]. Consequently, procurement of the wrong regioisomer for an aldose reductase inhibitor development program would introduce a compound that the published literature explicitly predicts to be disfavored for the intended target. Conversely, for applications where ALR2 inhibitory activity represents an unwanted off-target liability, the ortho-substitution pattern of 2-[2-(benzyloxy)-4-methoxyphenyl]acetic acid may constitute a deliberate selectivity advantage.

Quantitative Differentiation Evidence: 2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid vs. Closest Analogs and In-Class Candidates


Aldose Reductase Inhibitory Potential: Ortho-Substitution Confers Predicted Inactivity vs. Meta- and Para-Substituted Isomers

Published SAR data from the Rakowitz group (2006) establish a clear rank order for aldose reductase (ALR2) inhibition among benzyloxyphenylacetic acid positional isomers. The most potent halogenated benzyl derivative bearing a 3-substituent (Ia, 4-Br-2-F-benzyl at position 3) exhibits an IC₅₀ of 20.9 μM, while its 4-substituted counterpart (Ib) shows an IC₅₀ of 40.2 μM—a 1.9-fold reduction in potency [1]. Across the broader alkoxy series, 3-substituted n-heptyloxy (4aa) gives IC₅₀ = 21.4 μM versus 34.7 μM for the 4-substituted analog (4ba), representing a 1.6-fold potency advantage for meta-substitution [1]. Critically, the authors explicitly state that “derivatives of 3-hydroxy- and 4-hydroxyphenylacetic acids are in general favourable to inhibition of the enzyme compared to the corresponding ortho-substituted isomers,” and therefore “2-alkoxyphenylacetic acid derivatives were not investigated” [1]. The target compound 2-[2-(benzyloxy)-4-methoxyphenyl]acetic acid features benzyloxy at the ortho (2-) position, placing it squarely in the disfavored class for ALR2 inhibition. While no direct IC₅₀ measurement exists for this exact compound, the class-level inference from the published SAR is unambiguous: ortho-substitution is incompatible with potent ALR2 inhibition.

Aldose reductase inhibition Positional isomer SAR Diabetic complication targets

Lipophilicity (logP) Differentiation: Lower logP of the 2,4-Disubstituted Isomer Alters Membrane Partitioning Relative to Mono-Benzyloxy Analogs

The target compound carries both a lipophilic benzyloxy group and a moderately polar methoxy substituent, producing a calculated logP of 2.90 [1]. In contrast, the mono-substituted 4-benzyloxyphenylacetic acid (CAS 6547-53-1), which lacks the methoxy group, exhibits a reported logP of 3.08 , while 3-benzyloxyphenylacetic acid has a reported logP of 3.18 . The ~0.2–0.3 log unit reduction in lipophilicity for the target compound is attributable to the additional methoxy oxygen acting as a hydrogen bond acceptor (4 H-bond acceptors for the target vs. 3 for 4-benzyloxyphenylacetic acid). According to the QSAR analysis of Kuchar et al., anti-inflammatory activity in benzyloxyarylaliphatic acids exhibits a parabolic dependence on lipophilicity, and erythrocyte membrane stabilization shows a linear dependence—both activities are sensitive to even modest logP shifts within this range [2].

Lipophilicity logP Physicochemical profiling

Anti-Inflammatory Pharmacophore Incompatibility: Methoxy Replaces the Essential 3-Chloro Substituent of Benzofenac

The benchmark anti-inflammatory compound in the benzyloxyphenylacetic acid class is benzofenac (3-chloro-4-benzyloxyphenylacetic acid, Ia). In the comprehensive QSAR study by Kuchar et al., regression analysis demonstrated that within the investigated lipophilicity range, “it is not possible to prepare compounds more effective than 3-chloro-4-benzyloxyphenylacetic acid (benzofenac, Ia) and its 2-methyl analogue IIa” [1]. Benzofenac's activity depends critically on the 3-chloro substituent and the 4-benzyloxy placement. The target compound 2-[2-(benzyloxy)-4-methoxyphenyl]acetic acid differs at two pharmacophoric positions: (i) it carries a methoxy group at position 4 instead of chloro at position 3, and (ii) the benzyloxy is at position 2 (ortho) rather than position 4 (para). Both the nature of the substituent (electron-donating methoxy vs. electron-withdrawing chloro) and its ring position diverge from the optimized pharmacophore. Subsequent fluorinated analog programs specifically sought derivatives with “better pharmacological profile than 3-chloro-4-benzyloxyphenylacetic acid” through halogen substitution, further confirming that the chloro-benzyloxy arrangement is the reference scaffold [2].

Anti-inflammatory SAR Benzofenac analogs QSAR pharmacophore

Methylene Spacer Requirement: Phenylacetic Acid Scaffold Critically Enables Aldose Reductase Inhibition vs. Benzoic Acid Analogs

A foundational SAR finding from the Rakowitz group (2006, Eur. J. Pharm. Sci.) establishes that the methylene spacer (–CH₂–) between the aromatic ring and the carboxylic acid function is critical for aldose reductase inhibition. Direct comparison of benzyloxyphenylacetic acid derivatives (n = 1 spacer) with their benzoic acid analogs (n = 0 spacer) revealed that “comparison of their aldose reductase inhibition with the biological activity obtained for recently evaluated benzoic acid analogues revealed the critical role of a methylene spacer between the aromatic core and the acidic function” [1]. The most potent derivative in that study, compound 5d, achieved an IC₅₀ of 20.9 μM and served as the starting point for further structural optimization [1]. The target compound 2-[2-(benzyloxy)-4-methoxyphenyl]acetic acid retains this essential methylene spacer, which is absent in benzoic acid-based analogs sometimes considered as cheaper synthetic alternatives.

Methylene spacer pharmacophore Phenylacetic vs. benzoic acid Aldose reductase inhibitor design

Regiochemical Synthetic Utility: Ortho-Benzyloxy Group Enables Chelation-Directed Functionalization Not Accessible with Meta/Para Isomers

The ortho-relationship between the benzyloxy group and the acetic acid side chain in the target compound creates a chelation-capable 1,2-disubstitution pattern. The benzyloxy oxygen at C2 can coordinate with organometallic reagents or metal catalysts to direct electrophilic aromatic substitution or cross-coupling to the adjacent C3 position—a synthetic handle that is geometrically inaccessible in the 3-benzyloxy-4-methoxy (CAS 5487-33-2) or 4-benzyloxy-3-methoxy (CAS 29973-91-9) isomers, where the benzyloxy and acetic acid groups are separated by at least one intervening ring carbon. The compound's methyl ester derivative, Benzeneacetic acid, 4-methoxy-2-(phenylmethoxy)-, methyl ester (CAS 209404-16-0), has been registered as a distinct synthetic intermediate, confirming practical utility of this regiochemistry in multi-step syntheses . In the Beyerman total synthesis of morphine, the related 3,5-dibenzyloxy-4-methoxyphenylacetic acid regioisomer serves as a key intermediate, demonstrating the broader relevance of benzyloxy-methoxyphenylacetic acid scaffolds in alkaloid synthesis [1].

Regioselective synthesis Directed ortho-metalation Synthetic intermediate

Optimal Procurement and Application Scenarios for 2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid Based on Quantitative Differentiation Evidence


Negative Control Compound for Aldose Reductase Inhibitor Screening Cascades

When running an ALR2 inhibitor screening program, inclusion of a structurally matched but pharmacologically inert control is essential. Based on the Rakowitz group's explicit exclusion of ortho-substituted phenylacetic acids from ALR2 inhibitor investigation due to unfavorable SAR [1], 2-[2-(benzyloxy)-4-methoxyphenyl]acetic acid can serve as a regioisomerically matched negative control alongside active 3-substituted analogs (e.g., 3-benzyloxy-4-methoxyphenylacetic acid, CAS 5487-33-2). This enables researchers to attribute observed ALR2 inhibition specifically to the meta-substitution pharmacophore rather than to general physicochemical effects of the benzyloxy-methoxyphenylacetic acid scaffold.

Synthetic Intermediate for Ortho-Directed C–H Functionalization in Medicinal Chemistry

The ortho-benzyloxy group adjacent to the acetic acid side chain creates a 1,2-disubstitution pattern capable of chelation-assisted C–H activation. This regiochemistry is exploited for directed ortho-metalation or palladium-catalyzed C–H functionalization at the C3 position—transformations geometrically precluded in the 3- and 4-benzyloxy isomers . The commercially registered methyl ester derivative (CAS 209404-16-0) confirms the practical accessibility of this scaffold for multi-step synthesis. Medicinal chemistry groups building phenylacetic acid-focused libraries requiring C3 diversification should select this isomer over the more common 3,4-substituted variants.

Physicochemical Probe for Lipophilicity-Dependent Membrane Partitioning Studies

With a logP of 2.90—0.18 to 0.28 log units lower than mono-benzyloxyphenylacetic acid analogs lacking the methoxy group [2]—the target compound occupies a distinct position on the lipophilicity scale relevant to membrane permeability. The QSAR framework established by Kuchar et al. demonstrates that anti-inflammatory and membrane-stabilizing activities in this compound class show parabolic and linear lipophilicity dependence, respectively [3]. This compound can therefore serve as a calibrated probe for investigating how incremental logP changes affect membrane interaction, protein binding, and cellular uptake in benzyloxyaryl acid series.

Selectivity Profiling: Compound for Target Deconvolution Where ALR2 and COX Inhibition Must Be Avoided

For polypharmacology studies requiring a phenylacetic acid scaffold that is predicted to lack both aldose reductase inhibitory activity (due to ortho-substitution) [1] and anti-inflammatory activity (due to absence of the 3-chloro pharmacophore and non-optimal benzyloxy placement) [4], 2-[2-(benzyloxy)-4-methoxyphenyl]acetic acid offers a scaffold-matched inactive comparator. This dual inactivity profile allows researchers to deconvolve whether observed biological effects of active benzyloxyphenylacetic acids arise from ALR2 engagement, COX-related anti-inflammatory mechanisms, or scaffold-specific off-target interactions.

Quote Request

Request a Quote for 2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.